molecular formula C8H6BF3O3 B1443096 2-Formyl-6-(trifluoromethyl)phenylboronic acid CAS No. 1451392-93-0

2-Formyl-6-(trifluoromethyl)phenylboronic acid

Cat. No. B1443096
CAS RN: 1451392-93-0
M. Wt: 217.94 g/mol
InChI Key: VYQNGLZQQFGULH-UHFFFAOYSA-N
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Description

2-Formyl-6-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a solid substance with a molecular weight of 217.94 g/mol .


Molecular Structure Analysis

The molecular formula of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is C8H6BF3O3. The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H .


Physical And Chemical Properties Analysis

2-Formyl-6-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 217.94 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Formyl-6-(trifluoromethyl)phenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, allowing for the synthesis of various complex molecules. The trifluoromethyl group in this compound enhances the electron-withdrawing capacity, which can be beneficial in increasing the reaction rates and yields .

Protodeboronation Studies

This compound is also used in protodeboronation studies. Protodeboronation is a process where the boron moiety is removed from a molecule, which is crucial in the final steps of some synthetic pathways. The trifluoromethyl group can influence the stability and reactivity of the boronic acid, providing insights into the mechanism of protodeboronation .

Development of Pharmaceutical Agents

The trifluoromethyl group is a common motif in pharmaceuticals due to its lipophilic nature and ability to pass through biological membranes2-Formyl-6-(trifluoromethyl)phenylboronic acid can be used to introduce this functional group into potential therapeutic agents, enhancing their pharmacokinetic properties .

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

[2-formyl-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNGLZQQFGULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214391
Record name Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(trifluoromethyl)phenylboronic acid

CAS RN

1451392-93-0
Record name Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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